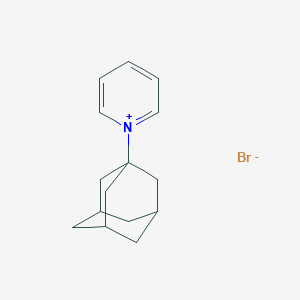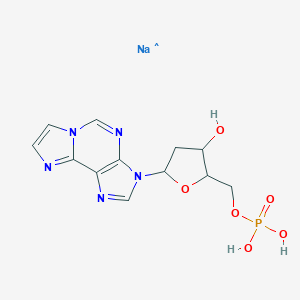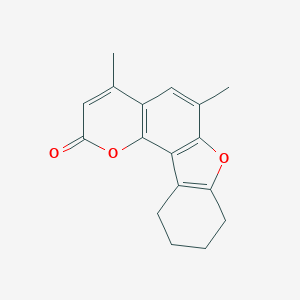
Tetrahydrobenzo-4,6-dimethylangelicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrobenzo-4,6-dimethylangelicin, also known as THBMDA, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds found in plants, which have been studied for their various biological activities. THBMDA is a derivative of angelicin, which is a naturally occurring psoralen found in plants such as celery and parsnips.
Mecanismo De Acción
The mechanism of action of Tetrahydrobenzo-4,6-dimethylangelicin is not fully understood. However, it is known to interact with DNA and RNA, leading to the formation of covalent adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
Tetrahydrobenzo-4,6-dimethylangelicin has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Tetrahydrobenzo-4,6-dimethylangelicin has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydrobenzo-4,6-dimethylangelicin is a synthetic compound that can be easily synthesized in the laboratory in high yield and purity. It has been extensively studied for its various biological activities, making it a useful tool for research. However, Tetrahydrobenzo-4,6-dimethylangelicin has some limitations for lab experiments. It is a photosensitizing agent, which means that it requires light for its biological activity. This can make it difficult to use in certain experimental setups. Tetrahydrobenzo-4,6-dimethylangelicin is also sensitive to oxygen and light, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on Tetrahydrobenzo-4,6-dimethylangelicin. One area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin-based photodynamic therapy for cancer treatment. Another area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin analogs with improved stability and activity. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use as a photosensitizer in other applications, such as in the treatment of skin diseases and as an antimicrobial agent.
Métodos De Síntesis
Tetrahydrobenzo-4,6-dimethylangelicin can be synthesized in the laboratory through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to Tetrahydrobenzo-4,6-dimethylangelicin through a series of reactions. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Tetrahydrobenzo-4,6-dimethylangelicin has been extensively studied for its various biological activities. It has been found to possess anti-cancer, anti-inflammatory, and antimicrobial properties. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizing agent to destroy cancer cells.
Propiedades
Número CAS |
109029-03-0 |
|---|---|
Nombre del producto |
Tetrahydrobenzo-4,6-dimethylangelicin |
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PDLIOFGQZOFSJT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
SMILES canónico |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Otros números CAS |
109029-03-0 |
Sinónimos |
tetrahydrobenzo-4,6-dimethylangelicin THBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



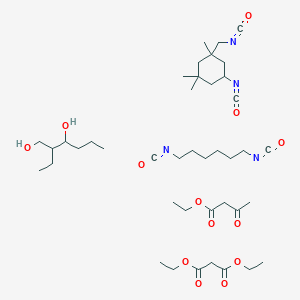


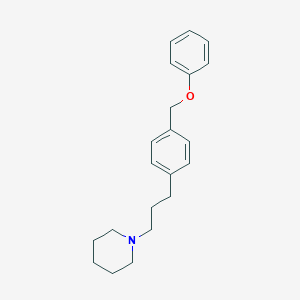
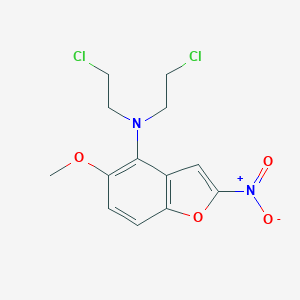

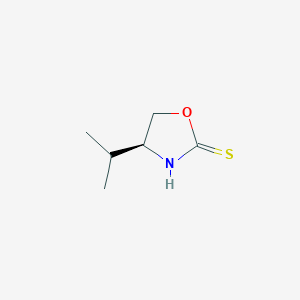

![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)

